molecular formula C18H29ClN4O B1668080 Butalamine hydrochloride CAS No. 56974-46-0

Butalamine hydrochloride

Cat. No. B1668080
CAS RN: 56974-46-0
M. Wt: 352.9 g/mol
InChI Key: ZCEDBAQIHPGWNW-UHFFFAOYSA-N
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Description

Butalamine hydrochloride is a vasodilator . It belongs to the class of organic compounds known as phenyloxadiazoles, which are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring through a CC or CN bond . It can produce coronary vasodilation, local anesthesia, analgesia, and a papaverine-like action in duodenal preparations in animals .


Synthesis Analysis

The synthesis of Butalamine involves the halogenation of benzamidoxime with chlorine and subsequent reaction with cyanamide to give 5-amino-3-phenyl-1,2,4-oxadiazole. The base-catalyzed alkylation with dibutylaminoethyl chloride completes the synthesis of Butalamine .


Molecular Structure Analysis

Butalamine has a molecular formula of C18H28N4O and a molar mass of 316.449 g·mol−1 . The structure of Butalamine includes a 1,2,4-oxadiazole ring linked to a benzene ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Butalamine include halogenation, reaction with cyanamide, and base-catalyzed alkylation .


Physical And Chemical Properties Analysis

Butalamine has a molecular formula of C18H28N4O and a molar mass of 316.449 g·mol−1 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Pharmaceutical and Medical Chemistry

Butalamine hydrochloride, as a derivative of 1,3,4-oxadiazole, plays a significant role in pharmaceutical and medical chemistry. Research indicates that these derivatives are effective in treating a wide range of diseases. Stable isomeric oxadiazole forms of various drugs, including butalamine, have been found effective for certain treatments, notably for HIV/AIDS patients. This highlights the compound's significance in the development of life-changing pharmaceutical applications (Chaudhary & Upadhyay, 2022).

2. Antifungal Applications

Butalamine hydrochloride has been studied for its potent fungicidal activity, particularly against dermatophytes, aspergilli, dimorphic, and dematiaceous fungi. This suggests its potential application in treating various dermatophytic and other superficial fungal infections. Its efficacy and mechanism of action in these contexts have been a subject of research, demonstrating its clinical significance in the realm of antifungal treatments (Singal, 2008).

3. Environmental Impact Studies

Butachlor, closely related to butalamine hydrochloride, has been studied for its environmental impact. Research on butachlor includes evaluating its effects on non-target organisms and ecosystems, indicating the broader implications of these compounds beyond direct pharmaceutical use. This includes studies on its toxicity and the development of strategies for its removal from contaminated sites (Abigail, Samuel, & Ramalingam, 2015).

4. Interaction with Lipids and Membranes

Studies on butenafine, which is structurally and functionally similar to butalamine, reveal insights into the interaction of these compounds with lipids and cellular membranes. This research is crucial for understanding the drug's mode of action, particularly in antifungal efficacy. The findings may help in developing more effective antifungal agents and understanding their long-term action when applied topically (Mingeot-Leclercq et al., 2001).

5. Biosynthesis and Surface Properties

Research on the synthesis and surface properties of compounds related to butalamine hydrochloride, such as graphene oxide functionalized with butylamine, opens avenues for novel applications in material science. Such studies are pivotal for exploring the potential of these compounds in various industrial and biomedical applications, such as reinforcing agents in composite materials (Chakraborty et al., 2016)

Safety And Hazards

Butalamine hydrochloride is considered hazardous. It is highly flammable and toxic if swallowed or inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

N',N'-dibutyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O.ClH/c1-3-5-13-22(14-6-4-2)15-12-19-18-20-17(21-23-18)16-10-8-7-9-11-16;/h7-11H,3-6,12-15H2,1-2H3,(H,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEDBAQIHPGWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951510
Record name N-Butyl-N-{2-[(3-phenyl-1,2,4-oxadiazol-5(2H)-ylidene)amino]ethyl}butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine hydrochloride

CAS RN

28875-47-0, 56974-46-0
Record name 1,2-Ethanediamine, N1,N1-dibutyl-N2-(3-phenyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28875-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028875470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butyl-N-{2-[(3-phenyl-1,2,4-oxadiazol-5(2H)-ylidene)amino]ethyl}butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTALAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7URG335CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Sterne - Fortschritte der Medizin, 1976 - europepmc.org
With its new mode of action Adrevil has a stimulating effect on the blood flow, without affecting the cardiovascular system. Oxygen supply in the diseased vascular areas is improved. …
Number of citations: 4 europepmc.org
H Seboldt - Fortschritte der Medizin, 1980 - europepmc.org
In a double blind placebo-controlled trial the influence of butalamine-hydrochloride (Adrevil forte) in a daily dosage of 3 x 2 tablets on the exercise tolerance of muscles with impaired …
Number of citations: 1 europepmc.org
J Bopp - Fortschritte der Medizin, 1976 - europepmc.org
The extent to which a 10-day-treatment with Butalamine hydrochloride (3 X 2 tablets daily) may increase the muscular capacity in patients suffering from blood flow disorders of the …
Number of citations: 2 europepmc.org
H Kling - Fortschritte der Medizin, 1979 - europepmc.org
… (type II Fontaine) were treated with butalamine hydrochloride tablets, each containing 80 mg … tolerated by the gastrointestinal system, butalamine hydrochloride proved to be an effective …
Number of citations: 2 europepmc.org
T Chaudhary, PK Upadhyay - Current Organic Synthesis, 2022 - ingentaconnect.com
Rational design and synthesis of novel compounds with both effectivity and safety properties have always been a formidable task in the development of drugs. Oxadiazoles are …
Number of citations: 5 www.ingentaconnect.com
Z Zhu, MA Andover, G Varadi - researchgate.net
… ,amrinOne,bamethan Sulphate, bencyclanefumarate,benfurOdilhemiSuCCinate,benZylnicOtinate,buflomedil hydrochloride,buphenine hydrochloride, butalamine hydrochloride cetiedil …
Number of citations: 0 www.researchgate.net
RM Schütz, W Teufel, M Glocke - Medizinische Klinik, 1976 - europepmc.org
A double blind cross-over study under acute experimental conditions was carried out in 26 patients with angiographically confirmed occlusion in one or two limbs in order to see …
Number of citations: 2 europepmc.org
E Zeitler - Fortschritte der Medizin, 1976 - pubmed.ncbi.nlm.nih.gov
[Xenon-133 muscle clearance before and after butalamine hydrochloride. Results of a double blind test] [Xenon-133 muscle clearance before and after butalamine hydrochloride …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
H KLING - FORTSCHRITTE DER MEDIZIN, 1979 - URBAN & VOGEL …
Number of citations: 0

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